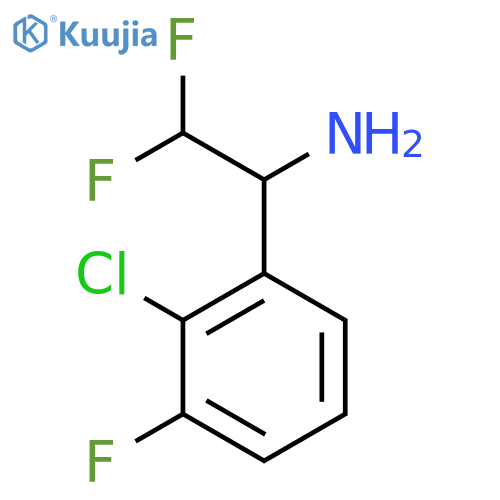

Cas no 1822785-12-5 (1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine)

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine

- EN300-1669037

- 1822785-12-5

- 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine

-

- インチ: 1S/C8H7ClF3N/c9-6-4(7(13)8(11)12)2-1-3-5(6)10/h1-3,7-8H,13H2

- InChIKey: RMESQCZVLMVGMA-UHFFFAOYSA-N

- SMILES: ClC1C(=CC=CC=1C(C(F)F)N)F

計算された属性

- 精确分子量: 209.0219114g/mol

- 同位素质量: 209.0219114g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 26Ų

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1669037-0.5g |

1-(2-chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine |

1822785-12-5 | 0.5g |

$1399.0 | 2023-06-04 | ||

| Enamine | EN300-1669037-10.0g |

1-(2-chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine |

1822785-12-5 | 10g |

$6266.0 | 2023-06-04 | ||

| Enamine | EN300-1669037-1.0g |

1-(2-chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine |

1822785-12-5 | 1g |

$1458.0 | 2023-06-04 | ||

| Enamine | EN300-1669037-0.05g |

1-(2-chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine |

1822785-12-5 | 0.05g |

$1224.0 | 2023-06-04 | ||

| Enamine | EN300-1669037-5.0g |

1-(2-chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine |

1822785-12-5 | 5g |

$4226.0 | 2023-06-04 | ||

| Enamine | EN300-1669037-2.5g |

1-(2-chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine |

1822785-12-5 | 2.5g |

$2856.0 | 2023-06-04 | ||

| Enamine | EN300-1669037-0.25g |

1-(2-chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine |

1822785-12-5 | 0.25g |

$1341.0 | 2023-06-04 | ||

| Enamine | EN300-1669037-0.1g |

1-(2-chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine |

1822785-12-5 | 0.1g |

$1283.0 | 2023-06-04 |

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine 関連文献

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amineに関する追加情報

Introduction to 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine (CAS No. 1822785-12-5)

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine, identified by the CAS number 1822785-12-5, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both chloro and fluoro substituents on a phenyl ring, which are known to enhance binding affinity and metabolic stability in drug candidates. The structural motif of this molecule, featuring a difluoroethylamine side chain, positions it as a promising scaffold for the development of novel therapeutic agents.

The synthesis of 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine involves sophisticated organic transformations that highlight the intersection of fluorine chemistry and heterocyclic synthesis. The introduction of fluorine atoms at the 2-position and 3-position of the phenyl ring is a critical step, as these substituents modulate electronic properties and influence interactions with biological targets. The difluoroethylamine moiety further contributes to the compound's pharmacological profile by enhancing lipophilicity and improving bioavailability.

Recent advancements in computational chemistry have enabled the rational design of fluorinated amine derivatives like 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine. Molecular docking studies have revealed that this compound exhibits high binding affinity to certain enzyme targets, making it a potential candidate for inhibiting key metabolic pathways implicated in diseases such as cancer and inflammatory disorders. The presence of both chloro and fluoro groups enhances its ability to interact with hydrogen bond donors and acceptors, thereby improving its pharmacokinetic properties.

In the realm of medicinal chemistry, fluorinated compounds have demonstrated exceptional promise due to their ability to modulate receptor binding and enhance drug efficacy. The structural features of 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine align well with this trend, as evidenced by preliminary in vitro studies. These studies indicate that the compound exhibits selective inhibition against various therapeutic targets without significant off-target effects. This selectivity is attributed to the precise steric and electronic tuning afforded by the chloro and fluoro substituents.

The pharmacological activity of 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine has been further explored through mechanistic studies. Researchers have employed spectroscopic techniques such as NMR spectroscopy and X-ray crystallography to elucidate its molecular structure and understand its interaction with biological targets. These studies have provided valuable insights into how the compound's unique structural features contribute to its therapeutic potential.

One particularly intriguing aspect of this compound is its potential application in the development of next-generation antiviral agents. The fluoro substituents are known to enhance viral enzyme inhibition by stabilizing transition states during catalysis. Additionally, the chloro group can serve as a handle for further chemical modifications, allowing for the creation of derivatives with improved pharmacological properties. This flexibility makes 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine a versatile scaffold for drug discovery efforts targeting viral infections.

Another area where this compound shows promise is in the treatment of neurological disorders. Fluorinated amine derivatives have been implicated in modulating neurotransmitter activity, which could be beneficial for conditions such as Alzheimer's disease and Parkinson's disease. Preliminary data suggest that 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine can interact with specific neurotransmitter receptors, potentially leading to novel therapeutic interventions.

The synthesis of fluorinated compounds often presents challenges due to the reactivity and sensitivity of fluorine-containing intermediates. However, recent innovations in synthetic methodologies have made it possible to produce complex fluorinated amine derivatives with high yields and purity. These advancements are crucial for enabling further exploration of compounds like 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine, which may lead to breakthroughs in drug development.

As research continues to uncover new applications for fluorinated amine derivatives, compounds like 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine (CAS No. 1822785-12-5) are poised to play a pivotal role in addressing unmet medical needs. Their unique structural features offer a rich foundation for designing molecules with enhanced therapeutic efficacy and improved patient outcomes. The ongoing exploration of their pharmacological properties underscores their significance in modern medicinal chemistry.

1822785-12-5 (1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-amine) Related Products

- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)

- 2870642-18-3(2-Benzofuranpropanoic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]- )

- 1343881-00-4(ethyl(1-methyl-1H-indol-5-yl)methylamine)

- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)

- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)

- 1360940-49-3(6-Methoxy-1H-benzimidazole-4-carboxylic acid)

- 1247449-62-2(1-(Pyridine-3-carbonyl)piperidin-3-amine)

- 1903446-20-7(1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)

- 2246826-36-6(1,3,2-Dioxaborolane, 2-[2-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)

- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)